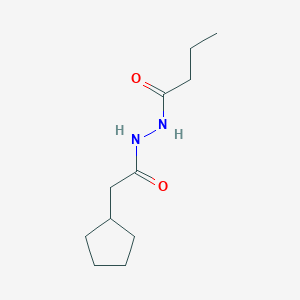
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide, also known as CX-717, is a novel compound that has been developed as a cognitive enhancer. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors. CX-717 has shown promising results in preclinical studies, and it is currently being investigated for its potential therapeutic applications.
Mechanism of Action
The cognitive enhancing effects of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide are believed to be mediated by its positive allosteric modulation of AMPA receptors. AMPA receptors are involved in the regulation of synaptic plasticity, which is essential for learning and memory. By enhancing the activity of these receptors, 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide may improve cognitive function.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide has been shown to increase the activity of AMPA receptors in the brain, leading to an enhancement of synaptic plasticity. It has also been reported to increase the release of acetylcholine, a neurotransmitter that plays a key role in cognitive function. Additionally, 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide is its ability to enhance cognitive function without causing significant side effects. It has also been shown to have a low potential for abuse and addiction. However, one of the limitations of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide is its relatively short half-life, which may limit its therapeutic potential.
Future Directions
There are several potential future directions for the research on 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another potential direction is the investigation of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide in combination with other cognitive enhancers or drugs that target other neurotransmitter systems. Additionally, further research is needed to determine the long-term safety and efficacy of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide in humans.
Synthesis Methods
The synthesis of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide involves the reaction of cyclopentanone with 2-ethoxybenzylamine, followed by the addition of acetic anhydride. The resulting product is then purified by column chromatography. This method has been reported to yield 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide with a purity of over 99%.
Scientific Research Applications
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide has been extensively studied for its cognitive enhancing effects. In preclinical studies, it has been shown to improve memory consolidation, attention, and learning in rodents and primates. It has also been investigated for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14-10-6-5-9-13(14)16-15(17)11-12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEOAVNNFSPGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)

![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)

![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)



![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)
